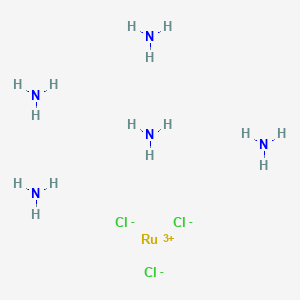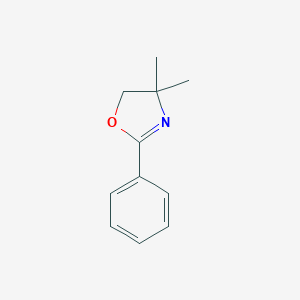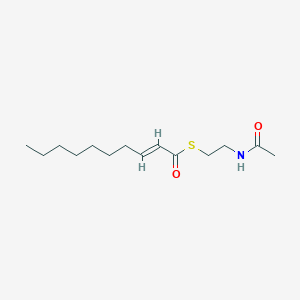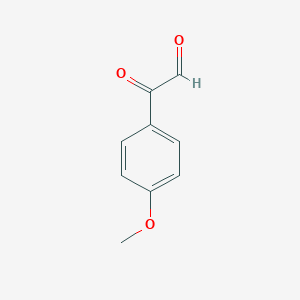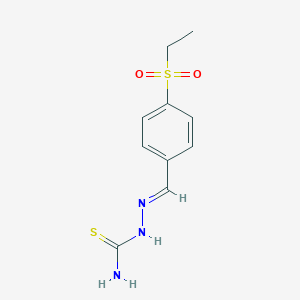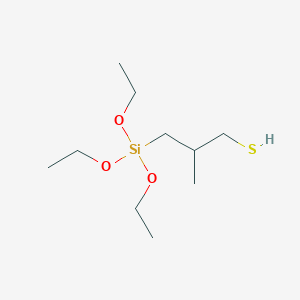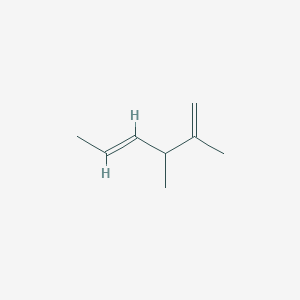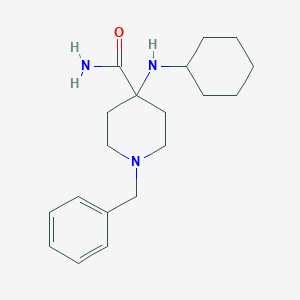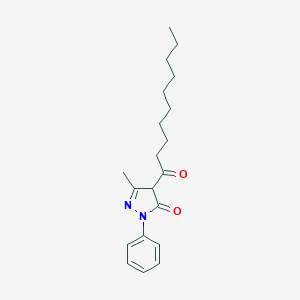
4-Decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as DMPP, is a synthetic compound that has been widely used in scientific research for its unique properties. DMPP is a pyrazolone derivative that has a variety of applications in both biochemistry and physiology. In
Mécanisme D'action
DMPP acts as an agonist of nAChRs, binding to the receptor and causing it to open. This leads to an influx of cations into the cell, which can cause depolarization. DMPP has also been shown to have allosteric effects on other receptors, such as the GABA-A receptor, which can modulate its activity.
Effets Biochimiques Et Physiologiques
DMPP has a variety of biochemical and physiological effects. Its primary effect is on the nAChR, where it acts as a potent agonist. This can lead to depolarization and the release of neurotransmitters. DMPP has also been shown to have anxiolytic effects through its modulation of the GABA-A receptor. Additionally, DMPP has been shown to have anticonvulsant effects, as well as effects on blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DMPP in lab experiments is its potency and selectivity for nAChRs. This allows for the identification and characterization of these receptors. Additionally, DMPP has a long half-life, which can make it easier to study its effects over a longer period of time. However, one of the limitations of DMPP is its potential toxicity. DMPP has been shown to be toxic to some cell types, and caution should be taken when using it in experiments.
Orientations Futures
There are a number of future directions for research on DMPP. One area of interest is in the development of new compounds that are more selective for specific nAChR subtypes. Additionally, there is interest in the use of DMPP in the development of new drugs for the treatment of conditions such as anxiety and epilepsy. Finally, there is interest in the use of DMPP in the development of new imaging techniques for the study of nAChRs in vivo.
Conclusion:
In conclusion, DMPP is a synthetic compound that has been widely used in scientific research for its unique properties. DMPP is a potent agonist of nAChRs, and its use has allowed for the identification and characterization of these receptors. DMPP has also been shown to have anxiolytic effects through its modulation of the GABA-A receptor, as well as anticonvulsant effects and effects on blood pressure and heart rate. While there are some limitations to the use of DMPP in lab experiments, its unique properties make it a valuable tool for scientific research.
Méthodes De Synthèse
DMPP is synthesized by reacting 4-decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with a suitable reagent. One of the most commonly used methods for synthesizing DMPP is through the reaction of 4-decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with hydrazine hydrate in the presence of a catalyst. This method has been shown to produce high yields of DMPP with good purity.
Applications De Recherche Scientifique
DMPP has been widely used in scientific research for its unique properties. One of the most significant applications of DMPP is in the study of nicotinic acetylcholine receptors (nAChRs). DMPP is a potent agonist of nAChRs, and its use has allowed for the identification and characterization of these receptors. DMPP has also been used in the study of other receptors, such as the GABA-A receptor, and has been shown to have anxiolytic effects.
Propriétés
Numéro CAS |
18199-28-5 |
|---|---|
Nom du produit |
4-Decanoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
Formule moléculaire |
C20H28N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-decanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C20H28N2O2/c1-3-4-5-6-7-8-12-15-18(23)19-16(2)21-22(20(19)24)17-13-10-9-11-14-17/h9-11,13-14,19H,3-8,12,15H2,1-2H3 |
Clé InChI |
ZFUHYMJRSYQOTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
SMILES canonique |
CCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



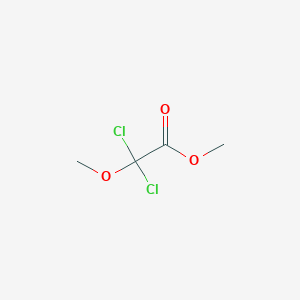
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
